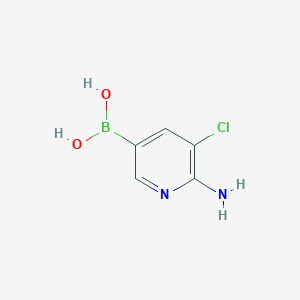
(6-Amino-5-chloropyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-5-chloropyridin-3-YL)boronic acid is a heterocyclic compound that contains both an amino group and a boronic acid group attached to a chloropyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-chloropyridin-3-YL)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method includes the reaction of 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability of the boronic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-5-chloropyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, boronic esters, and boranes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(6-Amino-5-chloropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (6-Amino-5-chloropyridin-3-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The boronic acid group can also interact with diols and other Lewis bases, making it useful in sensing and separation applications .
Comparison with Similar Compounds
(5-Amino-6-chloropyridin-3-YL)boronic acid: Similar in structure but with different positioning of the amino and chloro groups.
Phenylboronic acid: Lacks the heterocyclic pyridine ring but shares the boronic acid functionality.
2-Chloropyridine-3-boronic acid: Similar pyridine ring structure but with different substituents.
Uniqueness: (6-Amino-5-chloropyridin-3-YL)boronic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various molecular targets makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C5H6BClN2O2 |
|---|---|
Molecular Weight |
172.38 g/mol |
IUPAC Name |
(6-amino-5-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
InChI Key |
COWHOGHNZBHALK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

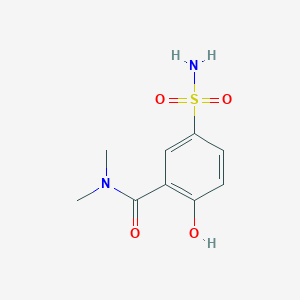
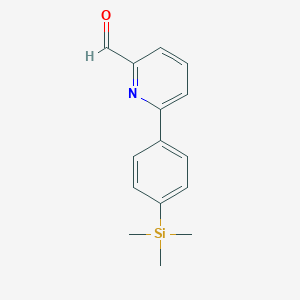
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
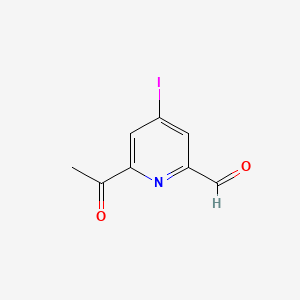
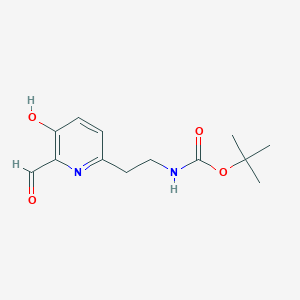


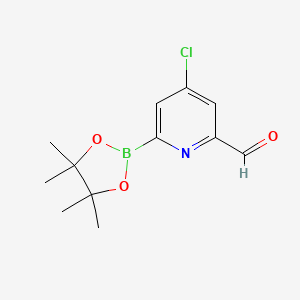

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

